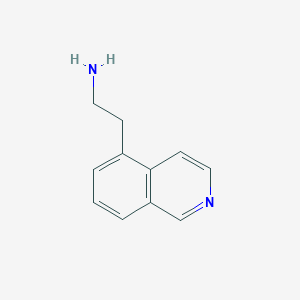

2-(Isoquinolin-5-yl)ethanamine

Beschreibung

Academic Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis and Medicinal Chemistry Principles

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry and organic synthesis. wisdomlib.orgamerigoscientific.com It is considered a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.netresearchgate.net This significance stems from its presence in a vast number of natural products, most notably alkaloids like the analgesic morphine and the vasodilator papaverine, which have highlighted the therapeutic potential of this structural motif. semanticscholar.org

The unique chemical properties of the isoquinoline core—including its aromaticity, planarity, and the basicity of the nitrogen atom—allow it to interact with a wide array of biological targets such as enzymes and receptors. amerigoscientific.com This has led to the development of isoquinoline-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. wisdomlib.orgresearchgate.netontosight.ai Consequently, the isoquinoline framework is a focal point of drug discovery efforts for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govontosight.aimdpi.com

The importance of this scaffold has also driven significant innovation in synthetic organic chemistry. nih.gov Classic methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, are fundamental in the field. mdpi.comresearchgate.net Contemporary research continues to evolve these techniques and develop novel, more sustainable synthetic routes, including those using earth-abundant 3d-transition-metal catalysts, to efficiently produce diverse isoquinoline derivatives. nih.govbohrium.com

Positioning of Isoquinolylethanamine Derivatives within Current Research Paradigms

The attachment of an ethanamine side chain to the isoquinoline core creates a class of molecules known as isoquinolylethanamines. These derivatives are strategically positioned within modern research as versatile chemical building blocks, particularly in drug discovery and development. ontosight.aismolecule.com The ethanamine moiety provides a flexible and reactive handle that can be readily modified, allowing chemists to systematically alter the compound's properties to optimize its interaction with biological targets. smolecule.com

A prominent research paradigm where these derivatives are finding application is fragment-based drug discovery (FBDD). nih.govresearchoutreach.org FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. researchoutreach.org These initial hits are then grown or merged to create more potent and selective lead compounds. nih.gov Isoquinolylethanamines are ideal candidates for such a strategy. The isoquinoline core can serve as an anchor, binding to a specific pocket on a protein, while the terminal amine group of the ethanamine chain provides a vector for synthetic elaboration or for merging with other fragments. nih.govresearchgate.net

Research on isomers of the target compound, such as 2-(isoquinolin-7-yl)ethanamine (B11916076) and 2-(isoquinolin-8-yl)ethanamine, underscores their utility. smolecule.com They are recognized as valuable starting materials for synthesizing libraries of compounds for screening against various diseases, including cancer and bacterial infections, and for investigating cellular signaling pathways. smolecule.com

Strategic Research Trajectories for 2-(Isoquinolin-5-yl)ethanamine as a Chemical Entity

While extensive research focusing exclusively on this compound is still emerging, its strategic value can be inferred from studies on closely related analogues and its availability as a research chemical. nih.govsigmaaldrich.com The specific placement of the ethanamine group at the 5-position of the isoquinoline ring offers a distinct spatial arrangement for molecular interactions compared to its other isomers.

A significant research trajectory for this compound lies in its application in fragment-based drug discovery to develop targeted therapies. researchoutreach.orgresearchgate.net For instance, a "fragment-merging" strategy has successfully identified highly potent protein kinase C ζ (PKCζ) inhibitors by combining 5-substituted and 7-substituted isoquinoline fragments. digitellinc.com The resulting 5,7-disubstituted isoquinoline demonstrated significant efficacy in an animal model of rheumatoid arthritis, highlighting the potential of the 5-substituted pattern in designing effective kinase inhibitors. digitellinc.com Given this success, this compound represents a prime starting fragment for developing novel inhibitors for kinases or other enzyme targets implicated in inflammatory diseases and cancer. researchgate.netdigitellinc.com

Future research will likely involve the synthesis of compound libraries derived from this compound for high-throughput screening. researchoutreach.org The ethylamine (B1201723) side chain can be readily functionalized to explore structure-activity relationships, aiming to enhance potency and selectivity for specific biological targets. smolecule.com Furthermore, as research into isoquinoline-based materials for applications in electronics and energy expands, this compound could also serve as a valuable synthon for creating novel functional materials. amerigoscientific.comnumberanalytics.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

2-isoquinolin-5-ylethanamine |

InChI |

InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3,5,7-8H,4,6,12H2 |

InChI-Schlüssel |

NKQAWXHNHXWCLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCN |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for 2 Isoquinolin 5 Yl Ethanamine and Analogous Isoquinolylethanamine Scaffolds

Classical Chemical Synthesis Approaches to the Isoquinoline (B145761) Nucleus

The bedrock of isoquinoline synthesis lies in a series of named reactions that accomplish the cyclization of acyclic precursors through electrophilic aromatic substitution. These methods, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Gams reactions, are fundamental to the field and are still widely employed, often with modern modifications to improve their efficiency and scope. researchgate.net

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is an acid-catalyzed synthesis of isoquinolines. wikipedia.orgchemistry-reaction.commdpi.com The reaction proceeds by heating a benzalaminoacetal, which is a Schiff base formed from the condensation of an aromatic aldehyde (or ketone) and a 2,2-dialkoxyethylamine. chemistry-reaction.commaxbrainchemistry.com

The mechanism involves the initial formation of the benzalaminoacetal (1). wikipedia.org Under strong acidic conditions, typically using sulfuric acid, one of the alkoxy groups is protonated and eliminated as an alcohol to form a carbocation intermediate. wikipedia.orgchemistry-reaction.com The electron-rich aromatic ring then attacks this electrophilic center in an intramolecular electrophilic substitution to form the new carbon-carbon bond, leading to a cyclized intermediate (2). chemistry-reaction.com A final dehydration step, involving the elimination of the second alkoxy group as an alcohol, results in the aromatization of the newly formed heterocyclic ring to yield the isoquinoline product. wikipedia.org While sulfuric acid is traditional, Lewis acids like trifluoroacetic anhydride (B1165640) have also been used. wikipedia.orgwikiwand.com

A key challenge in the Pomeranz-Fritsch reaction can be the stability of the imine intermediate, which sometimes necessitates optimization of the reaction conditions to achieve good yields. numberanalytics.com

Another cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. numberanalytics.comnumberanalytics.com This method is particularly effective for producing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding aromatic isoquinolines. organic-chemistry.org

The reaction typically employs a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent. numberanalytics.comresearchgate.net The mechanism is thought to involve the formation of a nitrilium ion intermediate, which is then attacked by the aromatic ring to close the six-membered ring. Subsequent loss of a proton re-establishes aromaticity in the benzene (B151609) ring, yielding the dihydroisoquinoline.

Optimization of the Bischler-Napieralski reaction is crucial for its success and involves careful consideration of the solvent, temperature, and reaction time. numberanalytics.com Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields, with optimal conditions often found at higher temperatures (e.g., 140°C) for short durations (e.g., 30 minutes). organic-chemistry.org More recently, milder and more efficient conditions have been developed using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine, allowing the reaction to proceed at low temperatures followed by warming. nih.govacs.org This modified protocol has proven effective for sensitive substrates, including those with halogen substituents and even N-vinyl amides, which directly yield isoquinoline derivatives. nih.gov

| Starting Material Type | Reagent/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| β-arylethylamide | POCl₃ or P₂O₅, heat | 3,4-Dihydroisoquinoline | Classical, widely used | numberanalytics.com |

| Substituted β-arylethylamides | Microwave irradiation (140°C, 30 min) | 3,4-Dihydroisoquinoline | Reduced reaction time, improved yields | organic-chemistry.org |

| Halogenated N-phenethylamides | Tf₂O, 2-chloropyridine, microwave irradiation | 3,4-Dihydroisoquinoline | Effective for deactivated substrates | nih.gov |

| N-vinyl amides | Tf₂O, 2-chloropyridine | Isoquinoline | Direct formation of aromatic product | nih.gov |

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that starts from a β-hydroxy-β-phenylethylamide. researchgate.net The presence of the hydroxyl group allows for dehydration during the cyclization process, leading directly to the fully aromatic isoquinoline without the need for a separate oxidation step. researchgate.net The reaction requires a dehydrating agent like phosphorus pentoxide and is typically conducted in a high-boiling, inert solvent such as decalin. researchgate.net

However, a significant limitation of the classical Pictet-Gams reaction is that under typical conditions, it can sometimes yield Δ²-oxazolines as byproducts or even the main product, rather than the desired isoquinoline. researchgate.netrsc.org This occurs through an alternative cyclization pathway. Modern adaptations have sought to overcome these limitations. For instance, using N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines under Pictet-Gams conditions has been shown to produce 4-methoxy-4-trifluoromethyl-3,4-dihydroisoquinolines, which can then be aromatized by eliminating methanol (B129727) with a base. researchgate.net This demonstrates how modifying the substrate can steer the reaction toward the desired isoquinoline scaffold. researchgate.net

Modern Catalytic Strategies in Isoquinolylethanamine Construction

While classical methods remain valuable, the last few decades have seen a surge in the development of transition-metal-catalyzed reactions for isoquinoline synthesis. mdpi.commdpi.com These modern strategies often offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to their classical counterparts. mdpi.combohrium.com Catalysts based on metals such as rhodium, ruthenium, cobalt, copper, and palladium have all been successfully employed in these transformations. mdpi.commdpi.com

Transition metal catalysis has revolutionized the construction of heterocyclic rings by enabling the activation of otherwise inert C-H bonds. mdpi.com This approach, known as C-H activation/annulation, allows for the direct formation of the isoquinoline ring from simpler, mono-functionalized aromatic precursors in a highly atom-economical fashion. mdpi.com The general strategy involves the coordination of a directing group on the substrate to a metal center, which facilitates the selective cleavage of a nearby C-H bond to form a metallacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or alkene, through migratory insertion, followed by reductive elimination to furnish the final heterocyclic product. mdpi.com

Palladium has emerged as a particularly versatile and powerful catalyst for constructing isoquinoline and related heterocyclic systems. mdpi.com Palladium-catalyzed reactions, such as cross-coupling and C-H functionalization, have been extensively developed for this purpose. organic-chemistry.org

One prominent strategy involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines. researchgate.net In this process, the aldimine nitrogen acts as an internal nucleophile, attacking the palladium-activated alkyne. The resulting vinyl-palladium intermediate can then participate in a subsequent Heck reaction with an alkene to install a substituent at the 4-position of the isoquinoline ring. researchgate.net Introducing an ortho-methoxy group on the benzaldimine has been found to promote the cyclization and stabilize the palladium intermediate, leading to improved yields. researchgate.net

Another powerful approach is the palladium-catalyzed aminocarbonylation of halo-isoquinolines. For example, 1-iodoisoquinoline (B10073) can be reacted with various amines and carbon monoxide in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands like PPh₃ or XantPhos) to produce a wide range of isoquinoline-1-carboxamides in good to high yields. mdpi.com This method demonstrates the utility of palladium catalysis in functionalizing a pre-formed isoquinoline ring, which is a crucial step in synthesizing complex derivatives. mdpi.com

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cyclization / Heck Reaction | 2-(1-Alkynyl)benzaldimines + Alkenes | Pd(II) catalyst | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |

| Aminocarbonylation | 1-Iodoisoquinoline + Amines + CO | Pd(OAc)₂ / PPh₃ or XantPhos | Isoquinoline-1-carboxamides | mdpi.com |

| C-H Activation / Annulation | N-methoxy benzamides + 2,3-allenoic acid esters | Palladium catalyst | 3,4-Substituted hydroisoquinolones | mdpi.com |

| Cross-Coupling / Bromination | Isoquinolin-1(2H)-ones | Pd/C catalyst | C1- and C4-substituted isoquinolines | organic-chemistry.org |

Photocatalytic Approaches to Isoquinoline Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach uses light to generate reactive intermediates under mild conditions, often at room temperature. For isoquinoline synthesis, photocatalysis enables novel transformations, including radical cyclizations and C-H functionalization.

One strategy involves a photocatalytic oxidative [3+2] cycloaddition between tetrahydroisoquinolines and N-substituted maleimides. researchgate.net Using a recyclable porphyrin-based covalent organic framework (Por-Ad-COF) as a heterogeneous photocatalyst, this reaction proceeds under aerobic conditions with visible light irradiation to form pyrrolo[2,1-a]isoquinolines. researchgate.net

Another innovative approach uses an isoquinoline-derived organic photocatalyst for the dehydrogenative cross-coupling of heteroarenes with alkanes. nih.gov This metal-free, oxidase-type reaction uses air as the terminal oxidant, representing an environmentally friendly C-H/C-H coupling method. nih.gov Furthermore, visible-light-promoted radical cyclization of N-arylacrylamides, enabled by proton-coupled electron transfer (PCET), provides a straightforward route to isoquinoline-1,3-diones. researchgate.net

Electrocatalytic Methodologies for Nitrogen Heterocycle Synthesis

Organic electrosynthesis represents a green and sustainable alternative to traditional chemical methods, using electrons as traceless reagents to drive redox reactions. researchgate.netrsc.org This technique offers precise control over reaction conditions and can often avoid the use of harsh chemical oxidants or reductants. acs.org

Electrochemical methods have been successfully applied to the synthesis of various nitrogen heterocycles. rsc.orgchim.it For instance, an electrochemical approach for the C3-arylmethylation of indoles has been established that is free of electrolytes, oxidants, and metals. researchgate.net While direct electrosynthesis of 2-(isoquinolin-5-yl)ethanamine is less commonly documented, the principles are broadly applicable to isoquinoline synthesis. For example, the electrosynthesis of benzothiazoles proceeds via the anodic oxidation of a thioamide substrate, followed by radical cyclization and oxidative rearomatization. acs.org The annulation of N-aryl enamines to form indole (B1671886) cores has also been achieved through an electrosynthetic methodology mediated by iodides in an undivided cell. chim.it These examples highlight the potential of electrocatalysis to construct the core structures of complex nitrogen heterocycles under mild and sustainable conditions. chim.it

Microwave-Assisted Synthetic Protocols for Isoquinolylethanamines

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. milestonesrl.comnih.govajchem-a.com This "superman heat vision" effect is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

This technology has been successfully applied to the synthesis of isoquinolines and other N-heterocycles. For example, a copper(I) oxide-catalyzed N-arylation of isoquinolines was optimized under microwave irradiation, establishing that the best conditions involved using Cs₂CO₃ as a base in N,N-dimethylacetamide (DMA). mdpi.com In another case, a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) was carried out under microwave irradiation in the presence of a palladium catalyst to afford various substituted isoquinolines in good yields. organic-chemistry.org The efficiency and speed of MAOS make it a highly attractive tool for generating libraries of compounds for drug discovery and other applications. nih.govijnrd.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Key Advantage | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | 7 days | ~5 minutes | Drastic reduction in reaction time and improved yield. | mdpi.com |

| Hydrolysis of Benzamide | ~1 hour | 7 minutes | Significant rate acceleration (99% yield). | ajchem-a.comijnrd.org |

| Fischer Indole Synthesis | Long reaction times, complex mixtures | Shorter times, higher yields, cleaner reaction | Elimination of solvent, easier workup. | nih.gov |

Innovative Synthetic Protocols and Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.org These protocols are prized for their ability to rapidly build molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing steps, solvent use, and waste. rsc.org

Several innovative cascade reactions have been developed for the synthesis of isoquinoline-containing scaffolds. One metal-free approach describes access to isoquinoline-1,3,4(2H)-triones through a cascade process initiated by the reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines, followed by an unexpected in situ air oxidation. mdpi.com

Another novel synthesis produces CF₃-isoquinolinones through a cascade reaction of 2-aryloxazolines with trifluoromethyl imidoyl sulfoxonium ylides. acs.org This intricate process involves C-H bond metalation, carbene formation, migratory insertion, and intramolecular condensation. acs.org Silver-catalyzed cascade reactions have also been employed to synthesize indolo[2,1-a]isoquinolines, where microwave heating was used to facilitate the reaction, delivering the desired products in very high yields. rsc.org These advanced, multi-step, one-pot strategies represent the cutting edge of synthetic efficiency in constructing complex heterocyclic systems.

One-Pot and Multicomponent Reactions for Scaffold Assembly

In the context of isoquinoline synthesis, these strategies are invaluable. For instance, palladium-catalyzed multicomponent reactions can assemble the isoquinoline core with significant molecular diversity. nih.gov A notable example is the sequential Heck reaction followed by an intramolecular C-H amidation, which has been used to produce quinolone structures, a related heterocyclic system. mdpi.com This type of cascade, where multiple bond-forming events occur in the same reaction vessel, exemplifies the power of one-pot methodologies. nih.govmdpi.com Similarly, novel one-pot syntheses of N-fused polycyclic isoquinolines have been developed using palladium-catalyzed intramolecular C-H arylation. rsc.org The development of metal-free cascade cyclization reactions further expands the toolkit, offering pathways to diverse isoquinoline-related structures like isoindoloisoquinolines. researchgate.net

Table 1: Examples of One-Pot and Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Key Transformation | Catalyst/Conditions | Scaffold Produced | Reference |

|---|---|---|---|---|

| Sequential Heck/C-H Amidation | Cinnamides + Aryl Iodides | Pd(OAc)₂, PPh₃, K₂CO₃, Cu/Ag oxidants | 4-Aryl-2-quinolones | mdpi.com |

| Palladium-Catalyzed C-H Arylation | 1-Bromo-2-(2,2-difluorovinyl)benzenes + N-H Heterocycles | Palladium Catalyst | N-Fused Isoquinolines | rsc.org |

| Metal-Free Cascade Cyclization | 2-Acylbenzoic Acids + Amines | Base-promoted | Isoindoloisoquinolines | researchgate.net |

Cyclization-Deoxygenation Strategies for Isoquinoline Ring Formation

A robust and novel strategy for forming the isoquinoline ring involves a sequential cyclization-deoxygenation process. researchgate.netsorbonne-universite.frthieme-connect.de This method typically begins with a 2-alkynylbenzaldoxime substrate. researchgate.netsorbonne-universite.fr The first step is an electrophile-mediated 6-endo-dig cyclization that forms an isoquinoline N-oxide, a cyclic nitrone intermediate. researchgate.netthieme-connect.de Electrophiles such as silver triflate (AgOTf) or bromine are effective in promoting this ring-closing reaction. sorbonne-universite.frthieme-connect.de

Following the cyclization, the intermediate N-oxide is deoxygenated in situ to yield the final isoquinoline product. researchgate.net Carbon disulfide (CS₂) has proven to be an efficient and inexpensive reagent for this deoxygenation step under mild conditions. sorbonne-universite.frthieme-connect.de The proposed mechanism for deoxygenation involves a [3+2] dipolar cycloaddition between the isoquinoline N-oxide and CS₂. sorbonne-universite.frthieme-connect.de This approach avoids harsh reducing agents and complex catalysts, offering a simple and efficient route to functionalized isoquinolines in good to high yields. researchgate.netsorbonne-universite.fr

Table 2: Cyclization-Deoxygenation of 2-Alkynylbenzaldoximes to Isoquinolines

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| o-(Phenylethynyl)benzaldoxime | AgOTf (10 mol%), CS₂ (1.2 equiv), DMF, 60 °C | High | researchgate.netsorbonne-universite.fr |

| Various substituted 2-alkynylbenzaldoximes | Br₂ (1.2 equiv), NaHCO₃ (1.2 equiv), CS₂ (1.2 equiv), DMF | Good to High | sorbonne-universite.frthieme-connect.de |

Intramolecular Electrophilic Aromatic Substitution in Isoquinolylethanamine Synthesis

Intramolecular electrophilic aromatic substitution is a cornerstone of classical isoquinoline synthesis. Reactions like the Bischler-Napieralski synthesis provide a direct route to the core isoquinoline structure from phenethylamine (B48288) precursors, which are closely related to the target molecule. acs.org In this type of reaction, a nucleophilic aromatic ring and an electrophile are present in the same molecule, poised to form a new ring. masterorganicchemistry.com

The process typically involves two key steps. First, a phenethylamine derivative is acylated to form an amide. This amide is then treated with a dehydrating agent or Lewis acid, which activates the carbonyl group, turning it into a potent electrophile (often a nitrilium ion). acs.org This electrophile is then attacked by the electron-rich benzene ring of the phenethylamine moiety in an intramolecular cyclization. uci.edutotal-synthesis.com This step forms a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. uci.edulibretexts.org The subsequent loss of a proton from this intermediate regenerates the aromatic system, yielding a 3,4-dihydroisoquinoline. libretexts.org A final oxidation step, if required, furnishes the fully aromatic isoquinoline ring system. This strategy allows for the construction of the heterocyclic core using readily available starting materials.

Green Chemistry Principles Applied to Isoquinolylethanamine Synthesis

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and reduce hazards. yale.edusigmaaldrich.comrroij.com These principles are increasingly being applied to the synthesis of isoquinoline derivatives.

Prevention and Atom Economy : One-pot and multicomponent reactions (2.3.1) are inherently green as they prevent waste by reducing the number of synthetic steps and purification stages. rroij.comacs.org They are designed to maximize the incorporation of all reactant atoms into the final product, adhering to the principle of atom economy. sigmaaldrich.comacs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. yale.edusigmaaldrich.com The cyclization-deoxygenation (2.3.2) and intramolecular cyclization (2.3.3) methods often rely on catalytic amounts of acids or metals (e.g., AgOTf, Pd(OAc)₂), which are more efficient and generate less waste than using a full equivalent of a reagent. mdpi.comresearchgate.net The development of metal-free catalytic systems represents a further advance in this area. researchgate.netrsc.org

Less Hazardous Chemical Syntheses : A core tenet is to use and generate substances with minimal toxicity. skpharmteco.com Research into replacing hazardous solvents with safer alternatives, such as water or greener solvent choices, is a key focus. rroij.comsmolecule.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu While some methods require heating, the development of highly active catalysts or microwave-assisted techniques can lower the energy barrier for reactions, making them more efficient. acs.org

Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups and temporary modifications, as these steps require additional reagents and generate waste. yale.eduacs.org MCRs and cascade reactions excel in this regard by building molecular complexity directly without the need for extensive protection-deprotection sequences. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques

For this compound, the carbon atom adjacent to the isoquinoline ring and bonded to the amine group is a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. In biological systems, enantiomers often exhibit different activities, with one being therapeutic while the other may be less active or even detrimental. egyankosh.ac.in Therefore, obtaining the compound in an enantiomerically pure form is critical. This can be achieved either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis). wikipedia.org

Enantioselective Approaches to Isoquinolylethanamine Derivatives

Enantioselective synthesis aims to create a specific enantiomer directly, often through the use of a chiral catalyst. uwindsor.ca This approach is highly efficient as it avoids discarding half of the material, a drawback of classical resolution. wikipedia.org

Recent advances have enabled powerful enantioselective transformations applicable to isoquinoline scaffolds. One such method is the enantioselective Minisci-type reaction, which uses a chiral phosphoric acid as a catalyst to perform an asymmetric alkylation on N-heteroarenes like quinoline (B57606) and isoquinoline. researchgate.net This allows for the direct introduction of a side chain, creating the desired stereocenter with high levels of enantioselectivity (e.g., up to 98% enantiomeric excess). researchgate.net Another strategy involves the asymmetric Friedel-Crafts alkylation of heterocycles with imines, catalyzed by chiral BINOL-derived disulfonimides, to produce chiral methanamine derivatives. rsc.org Furthermore, the combination of photoredox catalysis and organocatalysis has enabled the enantioselective coupling of glycine (B1666218) derivatives with ketones and aldehydes, providing a pathway to unnatural α-amino acid derivatives that can be precursors to the target structure. rsc.org

Table 3: Overview of Enantioselective Methods

| Method | Catalyst Type | Transformation | Enantioselectivity | Reference |

|---|---|---|---|---|

| Minisci-type Alkylation | Chiral Phosphoric Acid (CPA) | Asymmetric alkylation of N-heteroarenes | Good to excellent (up to 98% ee) | researchgate.net |

| Friedel-Crafts Alkylation | Chiral Disulfonimide (DSI) | Asymmetric reaction of indoles with imines | Good to excellent (up to 98% ee) | rsc.org |

| Cross-Dehydrogenative Coupling | Photoredox + Organocatalyst | Coupling of glycine derivatives with ketones/aldehydes | Up to 97% ee | rsc.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. egyankosh.ac.inuwindsor.ca After the new stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. egyankosh.ac.inwikipedia.org

The general workflow is as follows:

Installation : An achiral starting material, such as an isoquinoline acetic acid derivative, is covalently bonded to a chiral auxiliary. egyankosh.ac.in

Chiral Induction : The resulting chiral intermediate undergoes a reaction (e.g., alkylation, reduction) where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face. This creates the new stereocenter with a specific, predictable configuration.

Removal : The auxiliary is cleaved from the product under mild conditions to release the desired enantiomerically enriched molecule. egyankosh.ac.in

Commonly used auxiliaries include Evans' oxazolidinones and amides derived from pseudoephedrine or the more practical pseudoephenamine. wikipedia.orgharvard.edu Pseudoephenamine-derived amides are particularly noted for their high crystallinity, which facilitates purification by crystallization, and for producing high diastereoselectivities in alkylation reactions. harvard.edu

Design and Application of Chiral Ligands for Isoquinolylethanamine Transformations

The generation of chiral centers within isoquinolylethanamine scaffolds is a critical endeavor in medicinal and synthetic chemistry, given the prevalence of such motifs in biologically active compounds. The strategic application of chiral ligands in transition-metal catalysis offers a powerful and atom-economical approach to control stereochemistry during the synthesis and transformation of these molecules. This section explores the design principles of these ligands and their application in key asymmetric transformations relevant to isoquinolylethanamine structures.

The primary strategies for introducing chirality into scaffolds analogous to this compound involve asymmetric transformations of prochiral precursors, such as enamines, or the dearomatization of the isoquinoline ring itself. These reactions are heavily reliant on the sophisticated design of chiral ligands that can effectively transfer stereochemical information to the substrate.

Asymmetric Reductive Amination and Related Reductions:

A prevalent method for synthesizing chiral β-arylethylamines is the asymmetric reductive amination of corresponding ketones or the asymmetric hydrogenation of enamines. rsc.orgsemanticscholar.org For isoquinolylethanamine scaffolds, this would typically involve the reduction of a suitable enamine or imine precursor. The success of these transformations hinges on the selection of an appropriate chiral ligand, often in combination with iridium or rhodium catalysts.

Bulky and tunable phosphoramidite (B1245037) ligands have demonstrated significant success in the iridium-catalyzed direct asymmetric reductive amination for producing chiral β-arylamines. rsc.org These reactions proceed through an enamine-reduction pathway, where the stereochemical outcome is dictated by a combination of hydrogen bonding, steric repulsion, and CH-π interactions between the substrate and the chiral environment of the catalyst. rsc.org This approach is notable for its ability to achieve high levels of enantiomeric control without the need for additives, even with challenging alkylamino coupling partners. rsc.org

Another key development is the use of chiral bisphosphine-thiourea ligands. These bifunctional ligands are effective in the highly enantioselective hydrogenation of β,β-disubstituted nitroalkenes, which are precursors to chiral amines. The thiourea (B124793) moiety plays a crucial role by acting as a hydrogen-bond donor, helping to orient the substrate within the chiral pocket of the catalyst. organic-chemistry.org

Asymmetric C-H Functionalization and Dearomatization:

More advanced strategies involve the direct, stereocontrolled functionalization of the isoquinoline core or its side chains. Nickel-hydride (NiH) catalysis, for instance, has been successfully employed for the asymmetric hydroarylation of N-acyl enamines to furnish chiral benzylamines. nih.gov This method capitalizes on the ability of NiH catalysts to undergo chain-walking and cross-coupling, providing a powerful tool for C-C bond formation with high enantioselectivity. nih.gov

Furthermore, the dearomatization of the isoquinoline ring system itself can lead to valuable chiral building blocks. Chiral anion-binding catalysis, using simple thiourea derivatives, has been shown to effect the enantioselective dearomatization of isoquinolines with silyl (B83357) phosphite (B83602) nucleophiles to generate cyclic α-aminophosphonates. researchgate.net This transformation highlights the potential of organocatalysis in creating complex chiral architectures from simple aromatic precursors.

The design of these chiral ligands is often modular, allowing for systematic tuning of steric and electronic properties to optimize reactivity and selectivity for a given transformation. Privileged ligand backbones are frequently employed and modified to suit the specific demands of the reaction. While direct application to this compound transformations may require further investigation, the principles established with analogous scaffolds provide a strong foundation for the development of bespoke chiral catalysts for this important class of molecules.

Iii. Chemical Transformations and Derivatization Strategies of 2 Isoquinolin 5 Yl Ethanamine Scaffolds

Functional Group Interconversions and Modifications of the Ethanamine Moiety

The nitrogen atom of the primary amine in 2-(isoquinolin-5-yl)ethanamine is nucleophilic and can be readily alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can lead to over-alkylation, resulting in a mixture of products. thieme-connect.de Therefore, more controlled methods are often preferred.

Reductive amination is a highly effective method for the controlled alkylation of primary amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. acsgcipr.orgorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl starting material. masterorganicchemistry.com

The general scheme for the reductive amination of this compound is presented below:

Step 1: Imine Formation: The primary amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine intermediate.

Step 2: Reduction: The imine is then reduced by a hydride-based reducing agent to yield the N-alkylated product.

This methodology allows for the introduction of a wide array of substituents, depending on the choice of the carbonyl compound.

Table 1: Examples of N-Alkylation of Primary Amines via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | N,N-Dimethyl-2-(isoquinolin-5-yl)ethanamine |

| Acetaldehyde | Sodium cyanoborohydride | N-Ethyl-2-(isoquinolin-5-yl)ethanamine |

| Acetone | Sodium triacetoxyborohydride | N-Isopropyl-2-(isoquinolin-5-yl)ethanamine |

This table illustrates potential products based on common reductive amination procedures.

The primary amine of this compound can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The resulting amides are generally stable compounds and this reaction allows for the introduction of a diverse range of acyl groups.

Table 2: Examples of Acylating Agents for Amide Formation

| Acylating Agent | Base | Product Type |

|---|---|---|

| Acetyl chloride | Triethylamine | N-(2-(Isoquinolin-5-yl)ethyl)acetamide |

| Benzoyl chloride | Pyridine (B92270) | N-(2-(Isoquinolin-5-yl)ethyl)benzamide |

| Acetic anhydride | Sodium acetate (B1210297) | N-(2-(Isoquinolin-5-yl)ethyl)acetamide |

This table presents potential acylation products based on standard laboratory procedures.

Strategic Modifications of the Isoquinoline (B145761) Core

The isoquinoline ring system is an aromatic heterocycle that can undergo a variety of transformations to introduce new functional groups or to build more complex polycyclic structures.

Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. youtube.com The substitution pattern is directed to the C5 and C8 positions, which are analogous to the alpha positions of naphthalene. iust.ac.irstackexchange.com

Nitration: The nitration of isoquinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. thieme-connect.de For this compound, the existing substituent at the 5-position will direct incoming electrophiles. The aminoethyl group is an ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amine will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This would direct the incoming nitro group to the C7 and potentially the C6 positions. The regioselectivity will be influenced by a combination of electronic and steric factors.

Halogenation: Direct halogenation of isoquinolines can be complex. However, methods for the regioselective halogenation at the C4 position have been developed, for instance, through a Boc2O-mediated dearomatization-halogenation-rearomatization sequence. acs.org This allows for the introduction of a halogen that can be further functionalized through cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally difficult to perform on isoquinoline due to the deactivation of the ring system and the potential for the Lewis acid catalyst to coordinate with the nitrogen atom. researchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, including isoquinolines. oup.com These reactions offer a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates.

Palladium- and Rhodium-Catalyzed Reactions: Palladium and rhodium catalysts are commonly used for the C-H functionalization of isoquinolines. acs.orgorganic-chemistry.orgacs.orgrsc.orgrsc.orgmdpi.comnih.govorganic-chemistry.org The regioselectivity of these reactions is often controlled by a directing group. In the case of this compound, the amine functionality, or a derivative thereof (e.g., an amide or a sulfonamide), could potentially act as a directing group to guide the C-H activation to a specific position on the isoquinoline core. For instance, if the amine were to coordinate to the metal center, it could direct functionalization to the C4 or C6 positions.

Table 3: Potential C-H Functionalization Reactions on the Isoquinoline Core

| Catalyst System | Coupling Partner | Potential Product Position |

|---|---|---|

| Pd(OAc)2 | Aryl boronic acid | C4 or C6 |

| [RhCp*Cl2]2 | Alkyne | C4 or C6 |

This table outlines hypothetical C-H functionalization outcomes based on established catalytic systems for isoquinoline derivatives.

Annulation reactions provide a strategy to construct fused polycyclic systems from the isoquinoline scaffold. These reactions often involve the formation of multiple bonds in a single synthetic operation. For instance, the reaction of isoquinoline derivatives with difunctional reagents can lead to the formation of new rings.

One approach involves the derivatization of the ethanamine side chain to introduce a reactive group that can participate in an intramolecular cyclization. For example, acylation of the amine with a suitably substituted carboxylic acid could be followed by an intramolecular Friedel-Crafts type reaction to form a new six-membered ring fused to the isoquinoline core.

Another strategy involves intermolecular annulation reactions where the isoquinoline ring itself participates in a cycloaddition. For example, [4+2] cycloaddition reactions can be used to construct new heterocyclic rings fused to the isoquinoline system. medwinpublisher.org

Structural Diversification Approaches

The exploration of the chemical space surrounding the this compound scaffold is a key objective in the quest for novel and improved bioactive molecules. Medicinal chemists employ a variety of strategies to systematically modify this core structure, aiming to enhance target affinity and selectivity while optimizing drug-like properties. These approaches range from subtle atomic substitutions to complete replacement of the core framework, each offering unique advantages in the drug discovery process.

Incorporation into Conformationally Restricted Diamine Frameworks

To enhance binding affinity and selectivity for a biological target, medicinal chemists often seek to reduce the conformational flexibility of a molecule. lifechemicals.com Incorporating the key pharmacophoric elements of this compound into a rigid or semi-rigid framework can pre-organize the molecule into a bioactive conformation, thus minimizing the entropic penalty upon binding. This is often achieved by integrating the ethylamine (B1201723) side chain into a cyclic system, creating a conformationally restricted diamine framework.

While specific examples of incorporating the 2-(isoquinolin-5-yl) moiety into such frameworks are not extensively reported in the readily available literature, the general principles of designing conformationally restricted diamines (CRDAs) are well-established. lifechemicals.com These scaffolds are designed to present functional groups in a defined spatial arrangement. lifechemicals.com For the this compound scaffold, this could involve synthesizing bicyclic or spirocyclic structures where the ethylamine nitrogen and another nitrogen atom are part of a rigid ring system. This strategy would fix the relative orientation of the isoquinoline ring and the amino group, potentially leading to a more potent and selective interaction with the target protein.

The design of such constrained analogs can be guided by the known structure-activity relationships (SAR) of flexible analogs and computational modeling studies. The goal is to mimic the putative bioactive conformation of the parent molecule while exploring new chemical space defined by the rigid scaffold.

| Type of Restriction | Example Framework | Potential Advantages |

| Bicyclic Diamine | Decahydro-1,6-naphthyridine | Reduced conformational flexibility, enhanced potency and selectivity |

| Spirocyclic Diamine | Aza-spiro[3.3]heptane | Novel 3D orientation of substituents, exploration of new chemical space |

| Bridged Diamine | 2,5-Diazabicyclo[2.2.1]heptane | Fixed distance and angle between nitrogen atoms, precise positioning of pharmacophores |

Scaffold Hopping Methodologies for Structural Exploration

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while preserving the key pharmacophoric features responsible for biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. nih.gov Computational methods are often employed to identify suitable replacement scaffolds. nih.govresearchgate.net

For the this compound scaffold, scaffold hopping could involve replacing the isoquinoline core with other heterocyclic or carbocyclic systems that can present the ethylamine side chain and other key interaction points in a similar spatial arrangement. For example, a study on EGFR inhibitors utilized a scaffold hopping approach to identify 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one as a novel and potent scaffold. nih.gov This demonstrates the utility of this strategy in discovering new isoquinoline-based active compounds.

In another example, a scaffold hopping strategy was successfully employed to transition from a quinoline (B57606) core to a quinazoline-based scaffold in the development of S. aureus NorA efflux pump inhibitors. nih.gov This work highlighted that while the isoquinoline scaffold was not successful in this particular case, the systematic exploration of related bicyclic systems can lead to the identification of superior scaffolds. nih.gov

Computational tools can facilitate the scaffold hopping process by searching databases of chemical fragments for scaffolds that can geometrically align with the original pharmacophore. researchgate.net This in silico approach can prioritize scaffolds for synthesis, thereby accelerating the discovery of new and promising analogs of this compound.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| Isoquinoline | Quinazoline | Maintain bicyclic aromatic character, alter hydrogen bonding patterns |

| Isoquinoline | Indazole | Explore different heterocyclic core with potential for new interactions |

| Isoquinoline | Benzofuran | Replace nitrogen-containing heterocycle with an oxygen-containing one to modify polarity and metabolic stability |

Iv. Advanced Applications of 2 Isoquinolin 5 Yl Ethanamine As a Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary amino group and the isoquinoline (B145761) nucleus of 2-(isoquinolin-5-yl)ethanamine suggest its potential as a precursor for more complex molecular architectures. The amine can readily undergo a variety of chemical transformations, such as amidation, alkylation, and reductive amination, to introduce new functional groups and build larger molecular frameworks. The isoquinoline ring system can also be functionalized through electrophilic substitution or other modification reactions.

Despite this theoretical potential, a review of the literature did not identify specific published instances where this compound serves as the starting material for the synthesis of elaborate organic molecules. Synthetic strategies documented in the literature for complex isoquinoline-containing compounds typically involve building the isoquinoline core from simpler acyclic precursors via methods like the Bischler-Napieralski or Pictet-Spengler reactions, rather than starting with a pre-formed functionalized isoquinoline such as this compound mdpi.com.

Integration into Privileged Scaffolds for Chemical Library Generation

The isoquinoline core is widely regarded as a "privileged scaffold" in medicinal chemistry due to its recurring presence in molecules with diverse biological activities, including anticancer and antimicrobial properties nih.gov. Chemical libraries based on such scaffolds are crucial for high-throughput screening and drug discovery. A building block like this compound, with its reactive handle (the ethylamine (B1201723) group), is theoretically an ideal candidate for incorporation into combinatorial libraries.

However, there is no specific documentation found in the searched literature that details the use of this compound for the generation of chemical libraries. While many libraries are built upon the general isoquinoline framework, the specific contribution of this isomer is not reported.

Contribution to the Total Synthesis of Natural Products

A vast number of natural products, particularly alkaloids, feature the isoquinoline or a related tetrahydroisoquinoline skeleton thieme-connect.de. The total synthesis of these natural products is a significant field of organic chemistry. A readily available, functionalized building block can significantly simplify a complex synthesis route.

V. Advanced Spectroscopic and Analytical Characterization of 2 Isoquinolin 5 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete assignment of the molecule's hydrogen and carbon atoms.

The ¹H NMR spectrum of 2-(Isoquinolin-5-yl)ethanamine is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring and the aliphatic protons of the ethanamine side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling provides information about adjacent protons.

The isoquinoline ring contains seven protons. The electron-withdrawing nitrogen atom significantly deshields the protons in the pyridine (B92270) ring (H-1, H-3). Protons on the benzene (B151609) portion of the ring system will appear in the typical aromatic region, with their exact shifts influenced by the ethylamine (B1201723) substituent. The ethanamine side chain protons would appear as two distinct triplets, assuming free rotation, due to coupling with each other. The -NH₂ protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.2 | s | - |

| H-3 | ~8.5 | d | ~5.9 |

| Aromatic H (H-4, H-6, H-7, H-8) | 7.5 - 8.2 | m | - |

| -CH₂- (alpha to ring) | ~3.3 | t | ~6-7 |

| -CH₂- (alpha to amine) | ~3.1 | t | ~6-7 |

Note: Predicted values are based on analysis of isoquinoline and ethylamine derivatives. Actual experimental values may vary based on solvent and other conditions. nist.govthieme-connect.dedocbrown.info

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The spectrum will show nine signals in the aromatic region (corresponding to the nine carbons of the isoquinoline ring) and two signals in the aliphatic region (from the ethanamine side chain). Chemical shifts are predicted based on data from isoquinoline and related aliphatic amines. docbrown.infotsijournals.com

The carbons of the pyridine ring (C-1, C-3) are expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atom. The quaternary carbons (C-4a, C-5, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two aliphatic carbons will appear upfield, with the carbon atom closer to the electronegative amine group being slightly more deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~136 |

| C-6 | ~127 |

| C-7 | ~128 |

| C-8 | ~129 |

| C-8a | ~127 |

| -CH₂- (alpha to ring) | ~38 |

Note: Predicted values are based on analysis of isoquinoline and ethylamine derivatives. Actual experimental values may vary. docbrown.infotsijournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₁₁H₁₂N₂), the nominal molecular weight is 172 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 172. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A key fragmentation pathway for primary amines is the α-cleavage, which involves the loss of a hydrogen atom to form an iminium ion. libretexts.orgmiamioh.edu Another significant fragmentation would be the benzylic cleavage of the C-C bond between the two methylene (B1212753) groups, which is a favorable process due to the resonance stabilization of the resulting isoquinolinemethyl radical or cation. chemguide.co.ukresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₁₁N₂]⁺ | M - H (α-cleavage) |

| 143 | [C₁₀H₉N]⁺ | M - CH₂NH |

| 142 | [C₁₀H₈N]⁺ | M - CH₂NH₂ (Benzylic cleavage) |

| 129 | [C₉H₇N]⁺ | Isoquinoline radical cation |

Electrospray ionization is a soft ionization technique that typically generates protonated molecules with minimal fragmentation. For this compound, which has two basic nitrogen atoms, ESI in positive ion mode would readily produce a protonated molecular ion [M+H]⁺. This would be observed as a prominent peak at m/z 173.107. This technique is particularly useful for confirming the molecular weight of the analyte. researchgate.net

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By measuring the exact mass of the protonated molecule [M+H]⁺, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. This is a critical step in the unequivocal identification of the compound.

The calculated exact mass for the protonated molecule of this compound, [C₁₁H₁₃N₂]⁺, is 173.10732. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula C₁₁H₁₂N₂.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic chain, C=C and C=N bonds within the isoquinoline ring, and the C-N bond of the amine. docbrown.info

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands, may be broad) |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethanamine Chain | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C=C and C=N Stretch | Isoquinoline Ring | 1450 - 1600 |

Note: Predicted values are based on characteristic frequencies for known functional groups. nist.govdocbrown.infonist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the isoquinoline ring system and the ethanamine side chain.

The primary amine (-NH₂) group of the ethanamine moiety is expected to show a broad absorption band in the region of 3500-3300 cm⁻¹ due to N-H stretching vibrations. springernature.com Primary amines typically display two bands in this region corresponding to symmetric and asymmetric stretching. Furthermore, the N-H bending vibrations are anticipated to appear around 1650-1580 cm⁻¹. springernature.com The aliphatic C-N stretching vibration is expected in the 1220-1020 cm⁻¹ region. springernature.com

The isoquinoline ring, an aromatic heterocyclic system, will present a series of characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring are expected to produce a set of sharp absorption bands in the 1650-1450 cm⁻¹ region. The specific substitution pattern of the isoquinoline ring at the 5-position will also influence the exact frequencies and intensities of these bands.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

Advanced Chromatographic Separation Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for the separation, purification, and quantification of chemical compounds. For a substance like this compound, high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography-mass spectrometry (GC-MS) are the most relevant and powerful techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. elsevierpure.comresearchgate.net This allows for the separation of compounds based on their hydrophobicity.

For the purity assessment of this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities or starting materials. elsevierpure.comresearchgate.net Quantification can be achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration. The basic nature of the amine group in this compound may necessitate the use of a buffer in the mobile phase, such as ammonium (B1175870) acetate (B1210297), to ensure good peak shape and reproducibility. elsevierpure.comresearchgate.net

A representative set of HPLC parameters for the analysis of this compound is provided in the table below.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times, higher resolution, and improved sensitivity. nih.govhilarispublisher.com These advantages are particularly beneficial for the analysis of complex research samples where high throughput and detailed impurity profiling are required.

The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures. For this compound, a UHPLC method would offer a more rapid assessment of purity and more precise quantification compared to a standard HPLC method. researchgate.nethilarispublisher.com The development of a UHPLC method would follow similar principles to HPLC method development, with optimization of the mobile phase composition and gradient profile to achieve the desired separation.

The table below outlines typical UHPLC parameters that could be employed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net While highly effective, the analysis of primary amines like this compound by GC-MS can be challenging due to their polarity and potential for interaction with the stationary phase, which can lead to poor peak shape and tailing.

To overcome these issues, derivatization is often employed. researchgate.netresearchgate.net This involves chemically modifying the analyte to make it more volatile and less polar. For primary amines, common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative is then readily analyzed by GC-MS, providing excellent separation and a characteristic mass spectrum that can be used for definitive identification and quantification.

A plausible GC-MS method for the analysis of derivatized this compound is detailed in the table below.

Hyphenated Analytical Technologies for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a molecule like this compound, these techniques are invaluable for unambiguous identification and structural elucidation, especially of unknown impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the unparalleled structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique allows for the acquisition of NMR spectra of individual components of a mixture as they elute from the HPLC column.

For the characterization of this compound, LC-NMR would be particularly useful for the definitive identification of the main compound in a research sample and for the structural characterization of any co-eluting impurities or degradation products. nih.gov By stopping the flow of the mobile phase when a peak of interest is in the NMR flow cell, a variety of one- and two-dimensional NMR experiments can be performed to obtain detailed structural information. This can be crucial in confirming the position of the ethanamine substituent on the isoquinoline ring and in identifying the structures of any process-related impurities. The combination of LC-NMR with mass spectrometry (LC-NMR-MS) can provide even more comprehensive data, offering molecular weight information alongside detailed structural insights. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The coupling of the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry allows for the precise identification and quantification of the analyte.

In a typical LC-MS analysis, a reversed-phase C18 column would be employed, utilizing a mobile phase gradient of acetonitrile (B52724) and water with an acidic modifier, such as formic acid, to ensure the protonation of the basic amine group, leading to better chromatographic peak shape and enhanced ionization efficiency. Electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique for this compound due to the presence of the nitrogen atoms which are readily protonated.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the protonated molecule [M+H]⁺, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation, where the precursor ion is fragmented to produce a characteristic pattern of product ions. While a specific fragmentation pattern for this compound is not publicly documented, a plausible fragmentation pathway would involve the cleavage of the ethylamine side chain.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350 °C |

| Precursor Ion (m/z) | 173.1073 [M+H]⁺ |

| Collision Energy | 10-30 eV |

Advanced Multi-Detector Chromatographic Systems

For a more comprehensive characterization, advanced chromatographic systems employing multiple detectors can be utilized. A setup combining a photodiode array (PDA) detector with a mass spectrometer and perhaps a charged aerosol detector (CAD) would offer orthogonal information, enhancing confidence in identification and quantification.

The PDA detector would provide the ultraviolet (UV) spectrum of this compound, which is expected to show characteristic absorbance maxima due to the isoquinoline chromophore. This is useful for method development and for distinguishing it from compounds with different chromophores. The mass spectrometer provides molecular weight and structural information, while a CAD can offer a more uniform response for non-volatile analytes, independent of their optical properties, which is advantageous for purity analysis and the detection of non-chromophoric impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a high-quality single crystal of this compound or a suitable salt (e.g., hydrochloride, tartrate) would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a crystal structure for this compound is not available in the public domain, analysis of related isoquinoline derivatives suggests that the isoquinoline ring would be planar. The conformation of the ethylamine side chain in the solid state would be determined by crystal packing forces and intramolecular interactions.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₂·HCl |

| Formula Weight | 208.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105.2 |

| Volume (ų) | 1020 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.36 |

Other Specialized Analytical Techniques in Chemical Research

Beyond the core techniques, a suite of other specialized analytical methods can provide further insights into the properties of this compound.

Electrochemical methods, such as cyclic voltammetry (CV), can be used to study the redox properties of this compound. The isoquinoline nucleus can undergo oxidation or reduction at specific potentials, and the presence of the amino group might also influence the electrochemical behavior. Such studies can provide information about the molecule's electronic structure and its potential to participate in electron transfer reactions. The development of an electrochemical sensor for its detection could also be explored based on these properties.

When this compound is prepared in a solid form, surface analysis techniques can be employed to characterize its morphology. Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface topography and morphology of the crystalline or amorphous solid. Atomic Force Microscopy (AFM) can be used to obtain three-dimensional surface profiles at the nanoscale and to probe surface properties such as roughness. These techniques are particularly valuable in the context of solid-state chemistry and materials science.

Thermal analysis techniques are essential for characterizing the thermal properties of this compound. Differential Scanning Calorimetry (DSC) can be used to determine its melting point, enthalpy of fusion, and to study any polymorphic transitions. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

A typical DSC thermogram for a stable crystalline compound would show a sharp endothermic peak corresponding to its melting point. The TGA curve would indicate the temperature at which the compound begins to decompose.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | Sharp endotherm, e.g., at 150-155 °C |

| Enthalpy of Fusion (ΔHfus) | e.g., 25-30 kJ/mol | |

| TGA | Onset of Decomposition | e.g., > 200 °C in an inert atmosphere |

Vi. Computational and Theoretical Investigations of 2 Isoquinolin 5 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. scirp.orgresearchgate.net For 2-(Isoquinolin-5-yl)ethanamine, methods like DFT with the B3LYP functional and a basis set such as 6-311G(d) would be employed to optimize the molecular geometry and calculate various electronic properties. scirp.orgresearchgate.net

The analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding chemical reactivity. researchgate.net The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgjddtonline.info

Global reactivity descriptors, derived from these orbital energies, provide quantitative measures of reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.net The MEP map identifies electron-rich regions (nucleophilic sites), typically colored in red or yellow, and electron-deficient regions (electrophilic sites), colored in blue. For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the primary amine group would be expected to be nucleophilic centers, prone to electrophilic attack.

| Property | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.2 eV | Electron-donating ability |

| ELUMO | -1.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.1 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | 2.55 eV | Resistance to deformation |

| Electrophilicity (ω) | 1.32 eV | Propensity to accept electrons |

Note: The values in this table are illustrative, based on typical calculations for similar aromatic amine compounds, and serve to demonstrate the output of quantum chemical calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend the investigation from static electronic properties to the dynamic behavior of the molecule, including its flexibility and interactions with other molecules.

Conformational analysis is crucial for understanding the three-dimensional shapes a flexible molecule like this compound can adopt. The primary source of flexibility is the ethylamine (B1201723) side chain, which can rotate around its single bonds (C-C and C-N). This rotation gives rise to various conformers, each with a different spatial arrangement and potential energy.

The process begins with generating a set of possible conformations, followed by energy minimization to find the most stable, low-energy structures. mdpi.com This is typically performed using molecular mechanics force fields, such as the Universal Force Field (UFF), which calculate the potential energy of a molecule based on bond stretching, angle bending, and torsional and non-bonded interactions. mdpi.com The geometry optimization process systematically alters the coordinates of the atoms to find a configuration that represents a local or global energy minimum on the potential energy surface. mdpi.comresearchgate.net For this compound, the most stable conformers would likely feature specific orientations of the amino group relative to the isoquinoline ring system, potentially stabilized by intramolecular interactions.

Molecular recognition studies investigate the non-covalent interactions between a ligand, such as this compound, and a molecular target (e.g., a protein binding pocket). Computational techniques like molecular docking are used to predict the preferred binding orientation and conformation of the ligand within the target's active site.

These studies focus on the structural and energetic aspects of the interaction. Key interactions that would be analyzed for this compound include:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, while the nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar residues in a binding site, such as aspartate, glutamate, or serine. nih.gov

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions with nonpolar regions of a binding pocket.